ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
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Description
Ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C16H21N5O4 and its molecular weight is 347.375. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- The synthesis of imidazole derivatives, such as 1-alkyl-4-imidazolecarboxylates, has been achieved through the reaction between ethyl 3-N,N-(dimethylamino)-2-isocyanoacrylate and primary amines, showing good yields and applicability to a wide range of amine substrates. This method exemplifies the versatility and reactivity of compounds within this chemical class, suggesting potential for creating diverse derivatives with various scientific applications (Helal & Lucas, 2002).
Catalysis and Chemical Transformations
- Research into the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for the synthesis of polyhydroquinoline derivatives via a one-pot condensation process highlights the role of imidazole derivatives in facilitating chemical transformations. This work showcases the efficiency and environmental benefits of using halogen-free ionic liquid catalysts for organic synthesis, potentially applicable to the synthesis of related compounds (Khaligh, 2014).
Pharmaceutical and Biological Applications
- The characterization of polymorphic forms of compounds structurally related to the target molecule, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, has been studied for its implications in pharmaceutical development. These investigations into the polymorphism, spectroscopy, and solid-state characterization of compounds offer insights into their stability, formulation, and efficacy as potential drug candidates (Vogt et al., 2013).
Properties
IUPAC Name |
ethyl 3-(6-ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-5-19-10(3)9-21-12-13(17-15(19)21)18(4)16(24)20(14(12)23)8-7-11(22)25-6-2/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKUCCPLUYVTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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